molecular formula C13H19NO5 B2785396 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene CAS No. 91681-38-8

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene

Cat. No.: B2785396
CAS No.: 91681-38-8
M. Wt: 269.297
InChI Key: WHLMZNXWRBUHGC-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene is an organic compound with a complex structure, characterized by the presence of diethoxyethoxy, methyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene typically involves multiple steps. One common method starts with the reaction of p-cresol with sodium hydride in N,N-dimethylformamide (DMF) at low temperatures (0-20°C). This is followed by the addition of bromoacetaldehyde diethyl acetal and refluxing the mixture overnight. The product is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitrobenzene derivative with oxidized side chains.

    Reduction: The major product is an amine derivative of the original compound.

    Substitution: The products depend on the nucleophile used but generally result in the replacement of the ethoxy groups with other functional groups.

Scientific Research Applications

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The diethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Diethoxyethoxy)toluene: Similar structure but lacks the nitro group.

    1-Bromo-4-(2,2-diethoxyethoxy)benzene: Similar structure with a bromine atom instead of a nitro group.

    Ethanol, 2-(2,2-diethoxyethoxy)-: Similar ethoxyethoxy group but different core structure.

Uniqueness

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both diethoxyethoxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(2,2-diethoxyethoxy)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-4-17-13(18-5-2)9-19-11-7-6-10(3)12(8-11)14(15)16/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLMZNXWRBUHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=C(C=C1)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 15.3 g (0.1 mole) of 4-methyl-3-nitrophenol, 16.8 g (0.11 mole) of chloroacetaldehyde diethyl acetal, 20.7 g (0.15 mole) of ground potassium carbonate, 4.5 g (30 mmole) of sodium iodide and 100 ml of dimethylformamide is boiled under reflux for 12 hours. The whole is subsequently filtered with suction, the residue is washed with dimethylformamide and the solution is concentrated by evaporation in vacuo. Chromatography of the residue over silica gel (methylene chloride) and subsequent distillation of the pure fractions (105°-110°/6.10-2 torr) yields 2-(4-methyl-3-nitrophenoxy)-acetaldehyde diethyl acetal in the form of a yellowish oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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